Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C19H16BrNO2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
KMEQREVRLSVIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Catalysts : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typical catalysts, facilitating both cyclization and dehydration.
-
Solvents : Ethanol or acetic acid are preferred for their ability to solubilize aromatic intermediates while tolerating acidic conditions.
-
Temperature : Reactions proceed at reflux (78–110°C) for 12–24 hours, depending on the catalyst’s strength.
Table 1: Friedländer Annulation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 78 | 18 | 72 |
| PPA | Acetic Acid | 110 | 12 | 85 |
The bromine atom at position 6 is introduced via the 2-amino-5-bromobenzophenone starting material, ensuring regioselective incorporation. The phenyl group at position 4 originates from the benzophenone moiety, while the methyl group at position 2 and the ethyl ester at position 3 derive from ethyl acetoacetate.
Post-Synthetic Bromination Strategies
While the Friedländer method incorporates bromine early, alternative routes brominate preformed quinolines. Direct bromination of ethyl 2-methyl-4-phenylquinoline-3-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) has been explored.
Electrophilic Aromatic Substitution
Table 2: Bromination Efficiency
| Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | DCM | 65 |
| NBS | None | CCl₄ | 58 |
This method offers flexibility but suffers from lower yields compared to the Friedländer approach, as over-bromination and side reactions are common.
Esterification of Carboxylic Acid Precursors
Esterification provides a modular route to introduce the ethyl ester group. Starting from 6-bromo-2-methyl-4-phenylquinoline-3-carboxylic acid, the ester is formed via acid-catalyzed reaction with ethanol.
Acid-Catalyzed Esterification
Table 3: Esterification Parameters
| Acid Catalyst | Molar Ratio (Acid:Alcohol) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 1:5 | 15 | 85 |
| HCl (gas) | 1:10 | 20 | 78 |
This step is critical for final product purity, requiring rigorous removal of unreacted carboxylic acid via aqueous base washes.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
The phenyl group at position 4 can be introduced via palladium-catalyzed cross-coupling between a boronic acid and a bromoquinoline precursor. For example, reacting 6-bromo-2-methylquinoline-3-carboxylate with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves C–C bond formation.
Table 4: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 68 |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 73 |
This method enables late-stage functionalization but requires anhydrous conditions and sensitive handling of palladium complexes.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch processes.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Quinoline-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Halogen Substitution Effects
- Bromine vs. Chlorine: Bromine at position 6 (as in the target compound) increases molecular bulk and lipophilicity compared to chlorine. This may enhance membrane permeability but reduce solubility. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (MW 314.0) shows potent PI3K/mTOR dual inhibition, suggesting bromine's role in target binding .
Functional Group Modifications
- Phenyl vs. Chlorine at Position 4: The phenyl group in the target compound introduces aromatic π-stacking interactions, which may enhance binding to hydrophobic kinase pockets compared to chlorine in Ethyl 4-chloroquinoline-3-carboxylate (similarity 0.93 ).
- Hydroxy vs. Methyl/Phenyl: Hydroxy-substituted analogues (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) exhibit higher polarity, impacting solubility and metabolic clearance .
Ether and Amino Substituents
- Methoxy and Ethoxy Groups: Methoxy at position 7 (Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) improves metabolic stability by blocking oxidation sites . Ethoxy at position 7 in kinase inhibitors enhances selectivity .
Physicochemical Properties
- Lipophilicity (LogP) : The phenyl group in the target compound likely increases LogP compared to chlorine- or hydroxy-substituted analogues, affecting bioavailability.
- Melting Points: Methoxy-substituted derivatives (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) show higher melting points due to enhanced crystallinity .
Biological Activity
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a quinoline derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the bromine atom at the 6-position of the quinoline ring contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Properties
In addition to its antimicrobial effects, this compound has shown promising antiviral properties . A study focused on its activity against enterovirus D68 (EV-D68) indicated that structural modifications at the 6-position significantly influenced antiviral potency.
Case Study: Antiviral Activity Against EV-D68
In a comparative analysis, various derivatives were synthesized and tested for their ability to inhibit viral replication in Rhabdomyosarcoma cell lines. The results are summarized in Table 2.
Table 2: Antiviral Evaluation of Quinoline Derivatives
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.0 | 200 | 40 |
| Compound A | 10.0 | 150 | 15 |
| Compound B | 7.5 | 100 | 13.33 |
The selectivity index (SI) indicates that this compound has a favorable profile compared to other tested compounds, suggesting it selectively inhibits viral replication without significantly affecting cell viability.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific viral proteins or cellular pathways that facilitate viral entry or replication. Further studies using molecular docking simulations have suggested that the compound may bind effectively to the viral protein VP1, which is crucial for viral stability and infectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
